molecular formula C19H19N3O B2958046 2-(4-Isopropylphenyl)quinoline-4-carbohydrazide CAS No. 402481-93-0

2-(4-Isopropylphenyl)quinoline-4-carbohydrazide

Cat. No.: B2958046
CAS No.: 402481-93-0
M. Wt: 305.381
InChI Key: UIRWEEFVOLGPPJ-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)quinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative characterized by a 4-isopropylphenyl substituent at the 2-position of the quinoline ring and a hydrazide group at the 4-position. Its molecular formula is C₁₉H₁₉N₃O, with a molecular weight of 305.38 g/mol (calculated).

The isopropyl group in this compound introduces steric bulk and lipophilicity, which may influence its binding to biological targets and pharmacokinetic properties.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-12(2)13-7-9-14(10-8-13)18-11-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-12H,20H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRWEEFVOLGPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(4-isopropylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Hydrazone Formation via Condensation Reactions

The carbohydrazide group reacts with aldehydes/ketones to form hydrazone derivatives:
General Reaction:
2-(4-Isopropylphenyl)quinoline-4-carbohydrazide+RCHO/R2COHydrazone derivatives\text{this compound} + \text{RCHO/R}_2\text{CO} \rightarrow \text{Hydrazone derivatives}

  • Example: Reaction with triethyl orthoformate produces ethoxyformaldehyde hydrazone derivatives .

  • Key Data:

    • IR spectra confirm disappearance of NH₂ peaks (forked peak at ~3350 cm⁻¹) and appearance of C=N stretching (~1600–1640 cm⁻¹) .

    • 1H NMR^1\text{H NMR} signals for ethoxy groups appear at δ 1.40–1.43 ppm (triplet) and δ 3.36–3.44 ppm (quartet) .

Formation of Acetamide Derivatives

Reaction with chloroacetamides produces substituted acetamide hybrids:
General Reaction:
Carbohydrazide+2-Chloro-N-arylacetamideAcetamide derivatives\text{Carbohydrazide} + \text{2-Chloro-N-arylacetamide} \rightarrow \text{Acetamide derivatives}

  • Example: Syntheses of 6a and 6b (2-(2-(quinoline-4-carbonyl)hydrazinyl)-N-arylacetamides) .

  • Spectroscopic Evidence:

    • 1H NMR^1\text{H NMR}: Singlet at δ 4.18–4.27 ppm (CH₂ protons) and NH signals at δ 9.27–11.91 ppm .

    • 13C NMR^{13}\text{C NMR}: Two carbonyl peaks at δ 165–170 ppm .

Acrylamide Hybrid Formation

Nucleophilic substitution with acryloyl chloride derivatives generates acrylamide hybrids:
General Reaction:
Carbohydrazide+Acryloyl ChlorideAcrylamide Hybrids\text{Carbohydrazide} + \text{Acryloyl Chloride} \rightarrow \text{Acrylamide Hybrids}

  • Biological Relevance: Derivatives show cytotoxic activity against MCF-7 breast cancer cells (IC₅₀: 8.2–12.7 µM) .

  • Structural Confirmation: IR peaks at 1650–1680 cm⁻¹ (amide C=O) and 1H NMR^1\text{H NMR} signals for vinyl protons at δ 5.60–6.40 ppm .

Metal Complexation

Coordination with transition metals (e.g., Zn²⁺, Cu²⁺) enhances bioactivity:

  • Example: Zn(II) complexes of quinoline hydrazones exhibit antitubercular activity (MIC: 1.6 µg/mL vs. M. tuberculosis) .

  • Characterization: UV-Vis and ESR spectra confirm octahedral geometry for complexes .

Comparative Analysis of Key Derivatives

Reaction TypeProduct ClassBioactivity (MIC/IC₅₀)Key Reference
Hydrazone FormationHydrazonesAntimicrobial: 4–16 µg/mL
Oxadiazole Synthesis1,3,4-OxadiazolesAnticancer: 8.2–12.7 µM
Pyrazole CyclizationPyrazolyl DerivativesAntimicrobial: 2–8 µg/mL
Acrylamide HybridsAcrylamide-QuinolineCytotoxic: 8.2–12.7 µM

Scientific Research Applications

2-(4-Isopropylphenyl)quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Bulky groups (e.g., isopropyl, propyl) improve lipophilicity, which may enhance membrane permeability but reduce solubility . Ethoxy groups introduce moderate polarity and hydrogen-bonding capacity, balancing solubility and bioavailability .
  • Synthetic Pathways :

    • Most analogs are synthesized via:

Formation of quinoline-4-carboxylic acid derivatives (e.g., esterification).

Hydrazide formation through reaction with hydrazine hydrate . Modifications at the phenyl ring (e.g., bromo, chloro) are introduced early in the synthesis via substituted acetophenone precursors .

Physicochemical Properties

  • Solubility : Chloro and bromo derivatives exhibit lower aqueous solubility due to halogen hydrophobicity, whereas ethoxy groups improve solubility .
  • Thermal Stability : Melting points range from 200–277°C for solid derivatives, with higher values correlating to crystalline purity .

Research Findings and Gaps

  • Key Advances :

    • Bromophenyl and chlorophenyl derivatives are well-characterized as antimicrobial and anticancer agents, respectively .
    • Molecular hybridization strategies (e.g., coupling with chalcones) enhance bioactivity .
  • Unresolved Questions: Limited data exist on the target compound’s biological activity, necessitating in vitro/in vivo studies. The impact of isopropyl’s steric bulk on pharmacokinetics (e.g., metabolic stability) requires investigation.

Biological Activity

2-(4-Isopropylphenyl)quinoline-4-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through the reaction of 2-(4-isopropylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions, typically in solvents like ethanol or methanol. The purification process often involves recrystallization to achieve high purity levels.

Property Details
IUPAC Name 2-(4-propan-2-ylphenyl)quinoline-4-carbohydrazide
Molecular Formula C19H19N3O
Molecular Weight 305.37 g/mol
Solubility Soluble in organic solvents like ethanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit enzyme activity by binding to active or allosteric sites, affecting metabolic pathways essential for cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound can modulate enzyme functions, impacting signal transduction pathways.
  • Protein-Ligand Interactions : It may influence protein conformations and activities through binding interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, notably:

Case Studies and Research Findings

Recent studies have explored the biological activity of quinoline derivatives, including this compound. Below are some notable findings:

  • Anticancer Studies :
    • A study evaluated various quinoline derivatives for anticancer properties, highlighting the effectiveness of certain compounds in inhibiting cancer cell lines. While specific data on this compound was not detailed, related compounds showed promising results against various cancer types .
  • Enzyme Inhibition :
    • Research focusing on the inhibition of SIRT enzymes (Sirtuins), which play roles in cancer and metabolic diseases, demonstrated that similar quinoline derivatives could selectively inhibit SIRT3. This suggests that this compound might also exhibit selective inhibition properties .
  • Antibacterial Activity :
    • A comparative study on quinoline derivatives indicated that modifications to the quinoline structure could enhance antibacterial efficacy against strains like Staphylococcus aureus and E. coli. This points towards the potential for this compound to be developed as an antibacterial agent .

Comparison with Similar Compounds

To contextualize its biological activity, a comparison with similar compounds is useful:

Compound Biological Activity
2-Phenylquinoline-4-carbohydrazideModerate anticancer activity
2-(4-Chlorophenyl)quinoline-4-carbohydrazideNotable antibacterial properties
2-(4-Methylphenyl)quinoline-4-carbohydrazideAnti-inflammatory effects observed

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